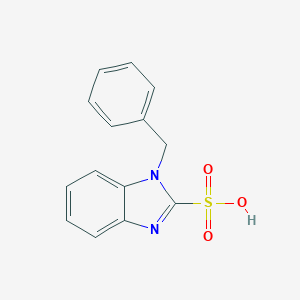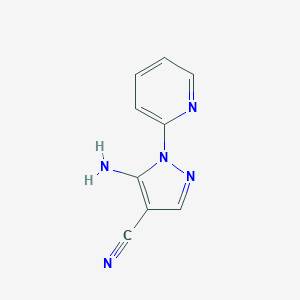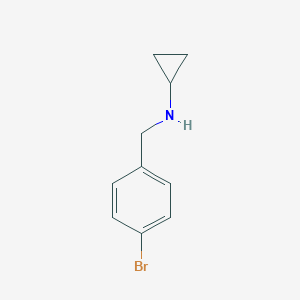
N-(4-bromobenzyl)cyclopropanamine
Vue d'ensemble
Description
N-(4-Bromobenzyl)cyclopropanamine is an organic compound with the molecular formula C₁₀H₁₂BrN. It is a cyclopropane derivative with a bromobenzyl group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(4-bromobenzyl)cyclopropanamine typically involves the following steps:
Benzylamine Reaction: Benzylamine is reacted with carbon tetrachloride to obtain benzyl tert-butylamine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory preparation, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Bromobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Amination Reactions: The amine group can participate in amination reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone.
Amination Reactions: Reagents such as ammonia or primary amines are used.
Condensation Reactions: Typically involve reagents like formaldehyde or acetone under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted benzylamines.
Amination Reactions: Products include secondary and tertiary amines.
Condensation Reactions: Products include imines and enamines.
Applications De Recherche Scientifique
N-(4-Bromobenzyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)cyclopropanamine involves its interaction with molecular targets through its amine and bromobenzyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are limited, but it is known to participate in typical amine-related biochemical pathways .
Comparaison Avec Des Composés Similaires
N-(4-Chlorobenzyl)cyclopropanamine: Similar structure with a chlorine atom instead of bromine.
N-(4-Fluorobenzyl)cyclopropanamine: Similar structure with a fluorine atom instead of bromine.
N-(4-Methylbenzyl)cyclopropanamine: Similar structure with a methyl group instead of bromine.
Uniqueness: N-(4-Bromobenzyl)cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents .
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKPGNDJXTNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405958 | |
| Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-73-4 | |
| Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183593.png)
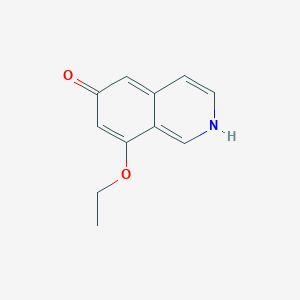
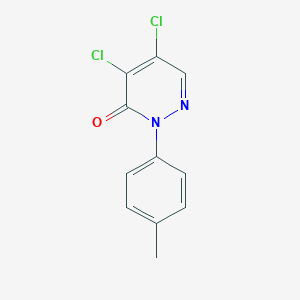
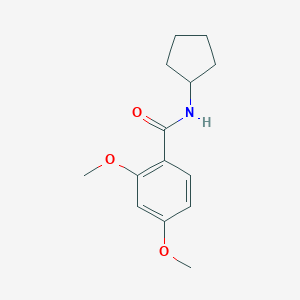
![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)

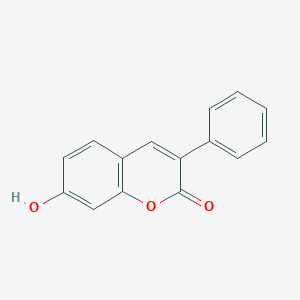
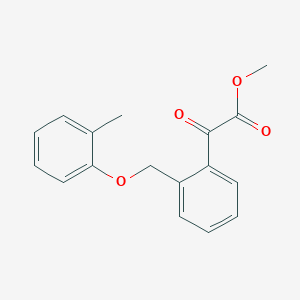
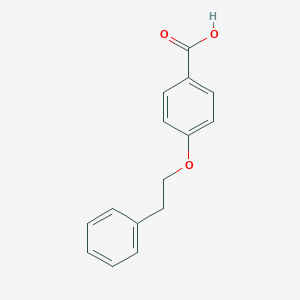
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)
